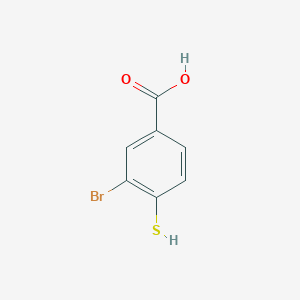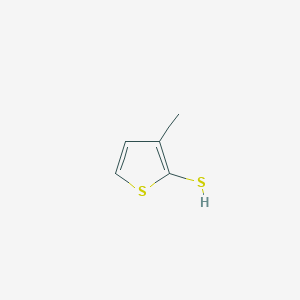
3-Bromo-4-mercaptobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-mercaptobenzoic acid is an organic compound with the molecular formula C7H5BrO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted by a bromine atom and a thiol group, respectively
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-4-mercaptobenzoic acid is metal ions, specifically Chromium III (Cr 3+) ions . The compound has been used to construct a colorimetric Chromium III ions detection platform .
Mode of Action
this compound interacts with its targets through coordination chemistry. The compound, when functionalized onto silver-coated gold nanoparticles (Au@Ag NPs), can effectively coordinate with low-concentration Chromium III ions via the carboxyl (-COOH) group . This interaction generates a noticeable colorimetric reaction .
Biochemical Pathways
It is known that the compound plays a significant role in the detection and monitoring of metal ion pollution . By binding to Chromium III ions, this compound can help identify and quantify the presence of these ions in a given environment .
Pharmacokinetics
The compound’s ability to bind to chromium iii ions suggests it may have a high affinity for certain metal ions . This could potentially influence its bioavailability, although more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is the generation of a colorimetric reaction upon binding to Chromium III ions . This reaction can be measured and quantified, providing a practical method for detecting and monitoring the presence of Chromium III ions in various environments .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the optimal concentration of this compound and pH for the detection system were found to be 5 μM and 9, respectively . These conditions facilitated the most effective coordination with Chromium III ions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions of its environment .
Analyse Biochimique
Biochemical Properties
Its close relative, 4-mercaptobenzoic acid (4-MBA), has been used as a probe molecule in surface-enhanced Raman scattering (SERS) studies . In these studies, 4-MBA was shown to effectively coordinate with metal ions, suggesting that 3-Bromo-4-mercaptobenzoic acid may have similar properties .
Molecular Mechanism
Studies on 4-MBA have shown that it can interact with metal ions, suggesting that this compound may also have the ability to bind to certain biomolecules
Metabolic Pathways
Given its structural similarity to 4-MBA, it may be involved in similar metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-mercaptobenzoic acid typically involves the bromination of 4-mercaptobenzoic acid. One common method is as follows:
Bromination Reaction:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-mercaptobenzoic acid undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The thiol group can participate in electrophilic substitution reactions, forming sulfonium ions.
-
Oxidation Reactions
- The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction Reactions
- The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Hydrogen peroxide (H2O2), aqueous medium, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids with various functional groups.
Oxidation: Disulfides, sulfonic acids.
Reduction: 3-Bromo-4-mercapto-benzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-4-mercaptobenzoic acid has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the preparation of various derivatives for studying reaction mechanisms.
-
Biology
- Utilized in the development of biochemical assays.
- Acts as a probe in studying enzyme activities and protein interactions.
-
Medicine
- Investigated for its potential use in drug development.
- Explored for its antimicrobial and anticancer properties.
-
Industry
- Used in the production of specialty chemicals.
- Applied in the development of advanced materials, such as polymers and nanomaterials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Mercaptobenzoic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromo-4-methylbenzoic acid: Contains a methyl group instead of a thiol group, altering its chemical reactivity and applications.
3-Bromo-4-hydroxybenzoic acid: Has a hydroxyl group instead of a thiol group, affecting its solubility and reactivity.
Uniqueness
3-Bromo-4-mercaptobenzoic acid is unique due to the presence of both bromine and thiol groups on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
3-bromo-4-sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBVHMIKFVOQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-70-9 |
Source


|
| Record name | 3-bromo-4-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)




![N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2727253.png)

![3-bromo-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2727256.png)

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)
![8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2727262.png)

